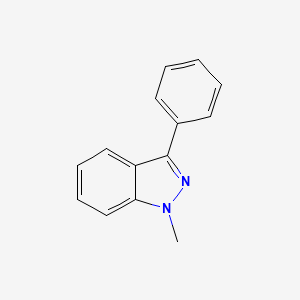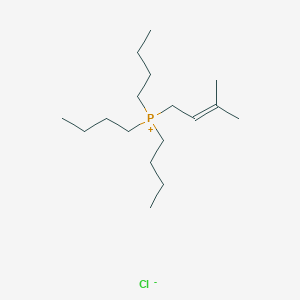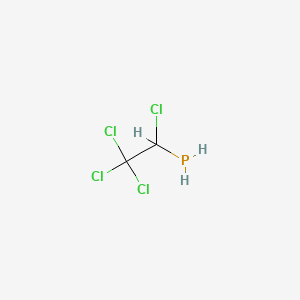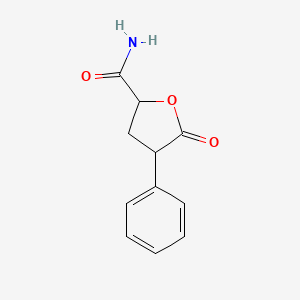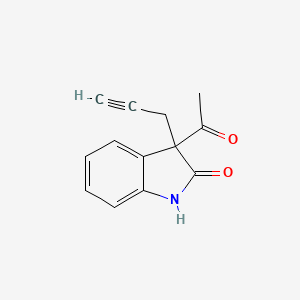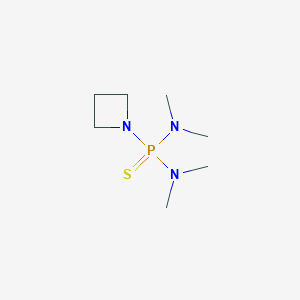
P-Azetidin-1-yl-N,N,N',N'-tetramethylphosphonothioic diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a phosphonothioic diamide group, which contributes to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide typically involves the reaction of azetidine derivatives with phosphonothioic diamides under controlled conditions. One common method includes the reaction of N,N,N’,N’-tetramethylphosphonothioic diamide with azetidine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in cellular functions and processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethylphosphonothioic diamide: Lacks the azetidine ring but shares the phosphonothioic diamide group.
Azetidine derivatives: Contain the azetidine ring but differ in the substituents attached to the ring.
Uniqueness
P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide is unique due to the combination of the azetidine ring and the phosphonothioic diamide group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
40725-83-5 |
|---|---|
Fórmula molecular |
C7H18N3PS |
Peso molecular |
207.28 g/mol |
Nombre IUPAC |
N-[azetidin-1-yl(dimethylamino)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C7H18N3PS/c1-8(2)11(12,9(3)4)10-6-5-7-10/h5-7H2,1-4H3 |
Clave InChI |
MTECZBFLJQBRSK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=S)(N1CCC1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



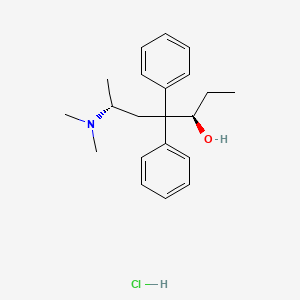
![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
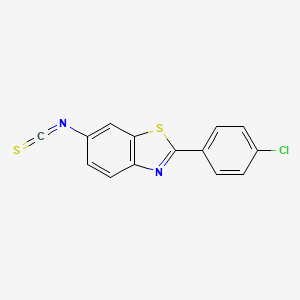
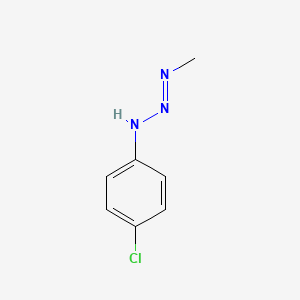
phosphanium](/img/structure/B14656845.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium](/img/structure/B14656851.png)
